

Spectroscopic Profile of 1,3-Cyclohexanedicarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,3-Cyclohexanedicarboxylic acid

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Introduction

1,3-Cyclohexanedicarboxylic acid ($C_8H_{12}O_4$), a dicarboxylic acid derivative of cyclohexane, serves as a valuable building block in the synthesis of polymers, resins, and various specialty chemicals.^{[1][2]} Its stereochemistry, existing as cis and trans isomers, significantly influences its physical properties and reactivity. A thorough understanding of its spectroscopic characteristics is paramount for researchers, scientists, and drug development professionals in confirming its structure, assessing its purity, and studying its role in chemical reactions. This technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **1,3-Cyclohexanedicarboxylic acid**, complete with experimental protocols and data visualization.

Spectroscopic Data

The spectroscopic data presented below is a compilation from various sources and represents typical values observed for **1,3-Cyclohexanedicarboxylic acid**. It is important to note that the exact values can vary depending on the specific isomer (cis or trans), the solvent used, and the instrumental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of **1,3-Cyclohexanedicarboxylic acid** is characterized by signals from the cyclohexyl ring protons and the acidic protons of the carboxylic acid groups. The acidic protons typically appear as a broad singlet at a downfield chemical shift, often between 10-13 ppm, due to hydrogen bonding.^{[3][4][5]} The chemical shifts of the cyclohexyl protons are more complex and appear in the upfield region.

Table 1: ¹H NMR Spectroscopic Data for **1,3-Cyclohexanedicarboxylic Acid**

Assignment	Chemical Shift (δ, ppm)	Multiplicity	Notes
-COOH	10 - 13	Broad Singlet	Chemical shift is concentration and solvent dependent. May be broad and sometimes difficult to observe. ^{[3][4][5][6]}
Cyclohexyl Protons	1.2 - 2.5	Multiplet	The exact chemical shifts and multiplicities depend on the stereochemistry (cis or trans) and the specific proton environment.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information about the different carbon environments in the molecule. The carbonyl carbons of the carboxylic acid groups are typically observed in the downfield region of the spectrum.

Table 2: ^{13}C NMR Spectroscopic Data for **1,3-Cyclohexanedicarboxylic Acid**

Assignment	Chemical Shift (δ , ppm)	Notes
-C=O	165 - 185	The chemical shift for saturated aliphatic acids is typically towards the downfield end of this range. [5] [6] [7]
Cyclohexyl Carbons	20 - 50	The specific chemical shifts will vary depending on the carbon's position relative to the carboxylic acid groups and the isomer. [8] [9]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of a carboxylic acid is characterized by a very broad O-H stretching vibration and a strong C=O stretching vibration.[\[3\]](#)

Table 3: IR Spectroscopic Data for **1,3-Cyclohexanedicarboxylic Acid**

Vibrational Mode	Frequency Range (cm ⁻¹)	Intensity	Notes
O-H Stretch (Carboxylic Acid)	2500 - 3300	Broad, Strong	This broadness is a hallmark of the hydrogen-bonded dimer structure of carboxylic acids. [3] [6]
C-H Stretch (Aliphatic)	2850 - 3000	Medium to Strong	
C=O Stretch (Carboxylic Acid)	1690 - 1760	Strong	For dimeric carboxylic acids, this peak is typically centered around 1710 cm ⁻¹ . [3] [6]
C-O Stretch	1210 - 1320	Medium	
O-H Bend	910 - 950	Medium	

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure. For dicarboxylic acids, derivatization is often employed to increase volatility for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[\[10\]](#)

Table 4: Mass Spectrometry Data (GC-MS) for **1,3-Cyclohexanedicarboxylic Acid**

m/z	Relative Intensity	Possible Fragment
172	Low	$[M]^+$ (Molecular Ion)
155	Moderate	$[M - OH]^+$
127	Moderate	$[M - COOH]^+$
108	High	Further fragmentation
81	Highest	Cyclohexenyl-type fragment
41	High	$C_3H_5^+$

Note: The fragmentation pattern can be complex and may vary with the ionization method. The data presented is based on typical fragmentation of cyclic dicarboxylic acids and available library data.[\[1\]](#)[\[11\]](#)

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible and high-quality spectroscopic data.

NMR Spectroscopy

Sample Preparation:

- Dissolve approximately 5-10 mg of **1,3-Cyclohexanedicarboxylic acid** in a suitable deuterated solvent (e.g., DMSO- d_6 , $CDCl_3$, or D_2O with a pH adjustment).
- Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters (General):

- Spectrometer: A 300 MHz or higher field NMR spectrometer.
- 1H NMR:
 - Pulse sequence: Standard single-pulse experiment.

- Number of scans: 16-64, depending on the sample concentration.
- Relaxation delay: 1-5 seconds.
- ^{13}C NMR:
 - Pulse sequence: Proton-decoupled experiment.
 - Number of scans: 1024 or more, as the ^{13}C nucleus is less sensitive.
 - Relaxation delay: 2-5 seconds.

IR Spectroscopy (Attenuated Total Reflectance - ATR)

Sample Preparation:

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small amount of the solid **1,3-Cyclohexanedicarboxylic acid** sample directly onto the ATR crystal.[\[12\]](#)
- Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.[\[12\]](#)

Instrumentation and Parameters:

- Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.[\[13\]](#)
- Scan Range: 4000 - 400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
- A background spectrum of the clean, empty ATR crystal should be recorded prior to sample analysis.

Mass Spectrometry (GC-MS after Derivatization)

Due to the low volatility of dicarboxylic acids, a derivatization step is necessary for GC-MS analysis.[10] Esterification to form more volatile methyl or butyl esters is a common method.[14] [15]

1. Derivatization (Esterification with Methanolic HCl):

- Accurately weigh 1-5 mg of **1,3-Cyclohexanedicarboxylic acid** into a reaction vial.
- Add 1 mL of 2M methanolic HCl.[14]
- Seal the vial and heat at 60-80°C for 1-2 hours.[14]
- Cool the reaction mixture to room temperature.
- Add 1 mL of an organic solvent (e.g., hexane) and 1 mL of water. Vortex thoroughly.
- Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with deionized water.
- Dry the organic layer over anhydrous sodium sulfate.
- The resulting solution containing the dimethyl ester of **1,3-cyclohexanedicarboxylic acid** is ready for GC-MS analysis.[14]

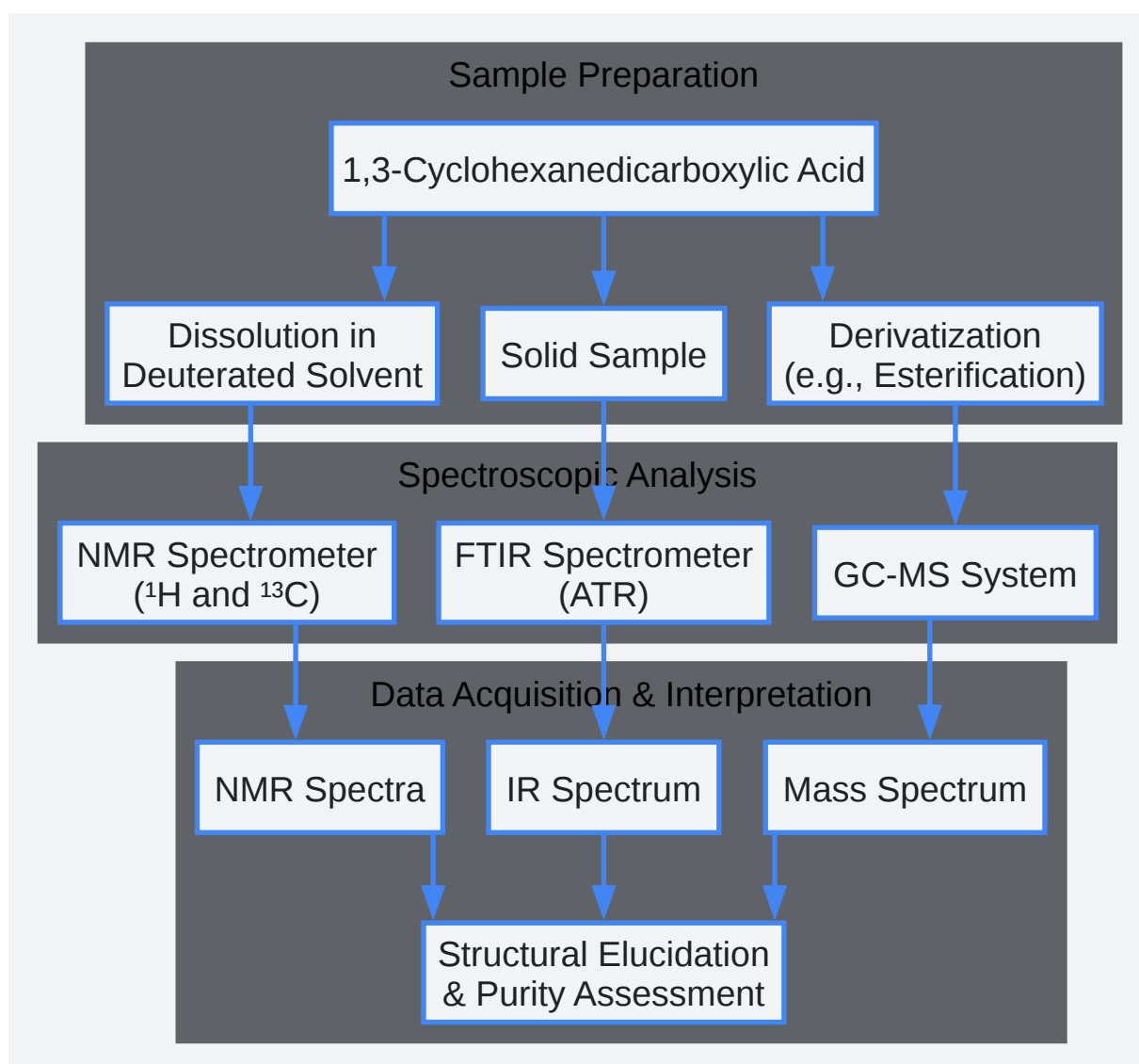
2. GC-MS Instrumentation and Conditions:

- Gas Chromatograph: Equipped with a suitable capillary column (e.g., HP-5ms).
- Injector Temperature: 250°C.
- Oven Temperature Program:
 - Initial temperature: 80°C, hold for 2 minutes.
 - Ramp: 10°C/min to 280°C.
 - Hold: 5 minutes at 280°C.[14]

- Carrier Gas: Helium at a constant flow rate of 1 mL/min.[14]
- Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.[14]
 - Mass Range: m/z 40-400.[14]

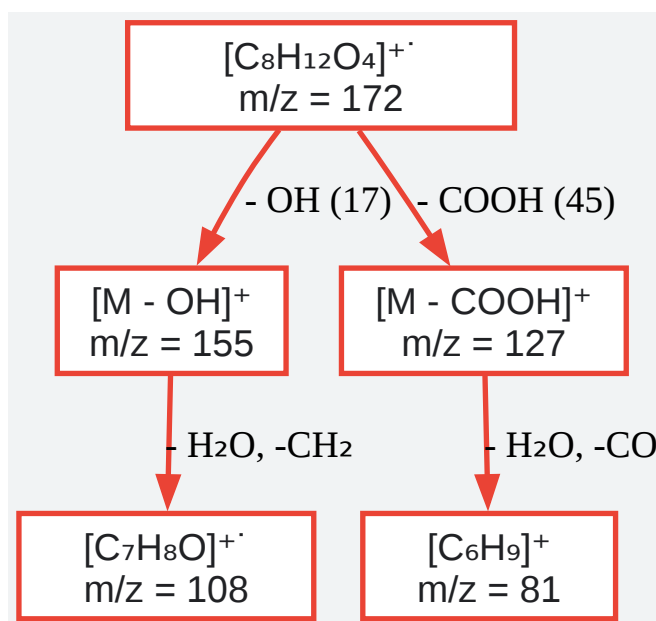
Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the spectroscopic analysis of **1,3-Cyclohexanedicarboxylic acid**.



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Caption: General workflow for the spectroscopic analysis of **1,3-Cyclohexanedicarboxylic acid**.



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Caption: Plausible mass spectrometry fragmentation pathway for **1,3-Cyclohexanedicarboxylic acid**.

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